Ethyl 2-Chloro-3-methylisonicotinate-d3
CAS No.:
Cat. No.: VC0199217
Molecular Formula: C₉H₇D₃ClNO₂
Molecular Weight: 202.65
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₉H₇D₃ClNO₂ |
|---|---|
| Molecular Weight | 202.65 |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identity and Nomenclature
Ethyl 2-Chloro-3-methylisonicotinate-d3 is characterized by specific chemical identifiers that distinguish it from related compounds. According to available research data, the compound's primary chemical parameters are summarized in Table 1.
Table 1: Chemical Identity Parameters of Ethyl 2-Chloro-3-methylisonicotinate-d3
| Parameter | Value |
|---|---|
| Primary Name | Ethyl 2-Chloro-3-methylisonicotinate-d3 |
| Alternative Names | 2-Chloro-3-methylpyridine-4-carboxylic Acid Ethyl Ester-d3; 2-Chloro-3-methyl-4-pyridinecarboxylic Acid Ethyl Ester-d3 |
| Molecular Formula | C9H7D3ClNO2 |
| Molecular Weight | 202.65 |
| Vendor Identifier | VCID: VC0199217 |
| Research Designation | For research use only, not for human or veterinary use |
Structural Features and Molecular Architecture
The molecular structure of Ethyl 2-Chloro-3-methylisonicotinate-d3 incorporates several key functional groups arranged around a pyridine nucleus. The compound contains:
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A pyridine ring (isonicotinic acid core) with nitrogen at position 1
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A chlorine atom at position 2
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A deuterated methyl group (CD3) at position 3
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An ethyl ester group at position 4
This structural arrangement creates a compound with specific chemical reactivity patterns. The presence of the chlorine atom at the 2-position of the pyridine ring influences its electron distribution and reactivity in nucleophilic substitution reactions. The deuterated methyl group maintains the steric and electronic properties of a standard methyl group but with altered mass and vibrational characteristics. The ethyl ester functionality provides a reactive site for hydrolysis reactions and serves as a potential point for further chemical modifications.
Physical and Chemical Properties
| Property | Expected Characteristics |
|---|---|
| Physical State | Likely a crystalline solid at ambient temperature |
| Appearance | White to off-white powder or crystals |
| Solubility Profile | Probably soluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubility |
| Stability | Expected to be stable under standard storage conditions |
| Mass Spectrometric Behavior | Distinctive molecular ion peak at m/z 202.65 with characteristic isotopic pattern due to chlorine and deuterium atoms |
Deuterium Isotope Effects
The incorporation of deuterium atoms into Ethyl 2-Chloro-3-methylisonicotinate-d3 introduces several important isotope effects that distinguish it from its non-deuterated counterpart:
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Kinetic Isotope Effect: Carbon-deuterium bonds typically have lower vibrational frequencies than corresponding carbon-hydrogen bonds, resulting in higher activation energies for bond-breaking processes. This phenomenon can lead to slower reaction rates for chemical transformations involving the deuterated methyl group.
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Spectroscopic Properties: The presence of deuterium atoms significantly alters specific spectroscopic characteristics:
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Nuclear Magnetic Resonance (NMR) spectra show distinct patterns due to the different magnetic properties of deuterium compared to hydrogen
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Infrared absorption bands associated with C-D stretching appear at lower frequencies (approximately 2100-2200 cm⁻¹) compared to C-H stretching (2800-3000 cm⁻¹)
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Mass spectrometric fragmentation patterns reflect the increased mass at the deuterated positions
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These isotope effects make Ethyl 2-Chloro-3-methylisonicotinate-d3 particularly valuable for analytical applications and mechanistic studies where distinguishing between closely related compounds is essential.
Analytical Applications and Research Utility
Applications in Analytical Chemistry
Ethyl 2-Chloro-3-methylisonicotinate-d3, like other selectively deuterated compounds, offers significant advantages in various analytical applications:
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Internal Standards for Quantitative Analysis: The compound can serve as an ideal internal standard for the quantification of its non-deuterated analog in complex matrices using liquid chromatography-mass spectrometry (LC-MS) techniques. The chemical similarity ensures nearly identical chromatographic behavior while the mass difference enables clear spectral differentiation.
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Tracer Studies and Reaction Mechanisms: The deuterium label provides a distinctive marker for tracking the compound through chemical reactions and biochemical transformations, facilitating mechanistic investigations of reaction pathways involving pyridine derivatives.
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Method Development and Validation: In analytical method development, deuterated standards like Ethyl 2-Chloro-3-methylisonicotinate-d3 help establish the reliability and accuracy of quantitative procedures for related compounds.
Applications in Pharmaceutical Research
In pharmaceutical research contexts, Ethyl 2-Chloro-3-methylisonicotinate-d3 may find utility in:
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Metabolic Studies: The deuterium label allows researchers to track metabolic transformations of structurally related compounds containing the isonicotinic acid scaffold.
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Drug Development: As a building block or reference standard for developing pharmaceuticals based on the pyridine framework, particularly those containing chlorinated pyridine motifs.
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Stability Studies: The compound may serve as a model for investigating degradation pathways of structurally similar drug candidates.
Spectroscopic Characterization
Mass Spectrometry Profiles
The mass spectrometric behavior of Ethyl 2-Chloro-3-methylisonicotinate-d3 represents one of its most distinguishing analytical features. The incorporation of three deuterium atoms provides a mass shift of +3 amu compared to the non-deuterated analog, resulting in a molecular ion peak at m/z 202.65. This mass difference, combined with the natural isotopic pattern of chlorine (³⁵Cl/³⁷Cl), creates a distinctive mass spectral signature that facilitates identification and quantification in complex mixtures.
Table 3 outlines the expected major mass spectral fragments for Ethyl 2-Chloro-3-methylisonicotinate-d3.
Table 3: Anticipated Major Mass Spectral Fragments of Ethyl 2-Chloro-3-methylisonicotinate-d3
| Fragment Type | Expected m/z | Fragment Identity |
|---|---|---|
| Molecular Ion | 202.65 | [C9H7D3ClNO2]⁺ |
| Loss of Ethoxy | 157.60 | [C7H2D3ClNO]⁺ |
| Loss of Chlorine | 167.20 | [C9H7D3NO2]⁺ |
| Base Peak | Dependent on ionization conditions | Typically fragment containing the pyridine ring |
Nuclear Magnetic Resonance Characteristics
The NMR spectroscopic profile of Ethyl 2-Chloro-3-methylisonicotinate-d3 would be characterized by the absence of signals corresponding to the hydrogens replaced by deuterium atoms. In ¹H NMR spectra, the typical methyl signal (which would appear around 2.3-2.5 ppm for the non-deuterated analog) would be significantly reduced or absent due to deuteration. The remaining aromatic proton signals from the pyridine ring and the ethyl ester protons would maintain their characteristic chemical shifts and coupling patterns.
In ¹³C NMR spectra, the carbon bearing the deuterated methyl group would display complex splitting patterns due to carbon-deuterium coupling, distinguishing it from the corresponding signal in the non-deuterated compound.
Synthesis Considerations and Methods
Purification and Quality Control
Ensuring the purity and isotopic integrity of Ethyl 2-Chloro-3-methylisonicotinate-d3 requires rigorous purification and quality control procedures. Typical methods would include:
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Chromatographic Purification: Column chromatography or preparative HPLC to remove synthetic by-products and unreacted starting materials.
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Isotopic Purity Analysis: Mass spectrometry to verify the extent of deuterium incorporation and detect any presence of partially deuterated or non-deuterated species.
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Chemical Purity Assessment: NMR spectroscopy and elemental analysis to confirm structural integrity and absence of significant impurities.
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